molecular formula C12H11Cl3N2O3S B13815123 3,5-Dichloro-2-(4-chlorobutanoylcarbamothioylamino)benzoic acid

3,5-Dichloro-2-(4-chlorobutanoylcarbamothioylamino)benzoic acid

Cat. No.: B13815123
M. Wt: 369.6 g/mol
InChI Key: RZFXZNXXPKTSJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dichloro-2-(4-chlorobutanoylcarbamothioylamino)benzoic acid is a complex organic compound characterized by its unique structure, which includes multiple chlorine atoms and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-2-(4-chlorobutanoylcarbamothioylamino)benzoic acid typically involves multiple steps. One common route starts with the preparation of 3,5-dichlorobenzoyl chloride from 3,5-dichlorobenzonitrile. This intermediate is then reacted with 4-chlorobutanoyl chloride and a suitable amine under controlled conditions to form the desired product. The reaction is usually carried out in an organic solvent such as N,N-dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and solvents. Purification steps such as recrystallization or chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-2-(4-chlorobutanoylcarbamothioylamino)benzoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3,5-Dichloro-2-(4-chlorobutanoylcarbamothioylamino)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials or as a specialty chemical in various industrial processes.

Mechanism of Action

The mechanism by which 3,5-Dichloro-2-(4-chlorobutanoylcarbamothioylamino)benzoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    3,5-Dichlorobenzoic acid: A simpler compound with similar chlorine substitutions but lacking the additional functional groups.

    3,5-Dichloro-4-hydroxybenzoic acid: Contains a hydroxyl group, making it more hydrophilic.

    3,5-Dichloro-N-(4-chlorophenyl)benzamide: Another dichlorobenzamide derivative with different substituents

Uniqueness

3,5-Dichloro-2-(4-chlorobutanoylcarbamothioylamino)benzoic acid is unique due to its combination of chlorine atoms, butanoyl group, and carbamothioylamino functionality. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C12H11Cl3N2O3S

Molecular Weight

369.6 g/mol

IUPAC Name

3,5-dichloro-2-(4-chlorobutanoylcarbamothioylamino)benzoic acid

InChI

InChI=1S/C12H11Cl3N2O3S/c13-3-1-2-9(18)16-12(21)17-10-7(11(19)20)4-6(14)5-8(10)15/h4-5H,1-3H2,(H,19,20)(H2,16,17,18,21)

InChI Key

RZFXZNXXPKTSJL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)NC(=S)NC(=O)CCCCl)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.